![molecular formula C12H19NOS B13275491 [(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13275491.png)
[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a methylsulfanylpropyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[(2-Methoxyphenyl)methyl]amine: Lacks the methylsulfanylpropyl group, making it less versatile in chemical reactions.
[(3-Methylsulfanyl)propyl]amine: Lacks the methoxyphenyl group, reducing its potential for aromatic interactions.
[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)ethyl]amine: Similar structure but with a shorter alkyl chain, affecting its steric and electronic properties
Uniqueness
[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine is unique due to the presence of both methoxyphenyl and methylsulfanylpropyl groups, which provide a balance of electronic and steric properties. This makes it a versatile compound for various chemical reactions and research applications .
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C12H19NOS/c1-14-12-7-4-3-6-11(12)10-13-8-5-9-15-2/h3-4,6-7,13H,5,8-10H2,1-2H3 |
InChI Key |
UOSGNCBMAJTGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13275422.png)
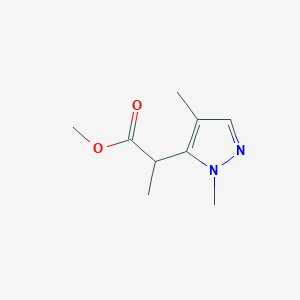
![6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13275432.png)
![4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B13275440.png)

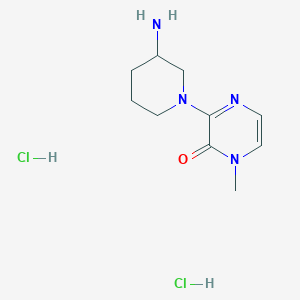
![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B13275448.png)
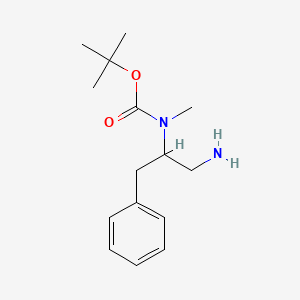
![2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275464.png)
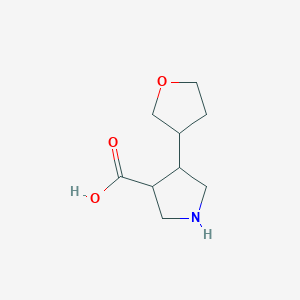
![(2-Methylprop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275477.png)
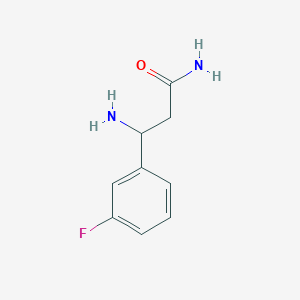
![N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine](/img/structure/B13275492.png)
